2-Bromo-4-(tert-butyl)-6-chlorophenol is an organic compound characterized by the presence of a bromine atom, a chlorine atom, and a tert-butyl group attached to a phenolic structure. Its molecular formula is C10H12BrClO, and it has a molecular weight of approximately 251.56 g/mol. The compound is notable for its unique substitution pattern on the aromatic ring, which influences its chemical reactivity and biological properties.
Common reagents involved in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
This compound exhibits notable biological activities:
The synthesis of 2-Bromo-4-(tert-butyl)-6-chlorophenol typically involves several steps:
2-Bromo-4-(tert-butyl)-6-chlorophenol has several applications:
Research into the interaction of 2-Bromo-4-(tert-butyl)-6-chlorophenol with biological systems has revealed its potential effects on metabolic pathways. The compound's ability to inhibit cytochrome P450 enzymes suggests that it may alter the metabolism of co-administered drugs, leading to significant pharmacokinetic interactions. Further studies are necessary to elucidate its full range of interactions with biomolecules .
Several compounds share structural similarities with 2-Bromo-4-(tert-butyl)-6-chlorophenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-tert-butylphenol | Bromine at position 2, tert-butyl group | Lacks chlorine substituent |
| 2-Chloro-4-tert-butylphenol | Chlorine at position 2, tert-butyl group | Lacks bromine substituent |
| 2-Bromo-6-chloroaniline | Amino group instead of hydroxyl | Exhibits different reactivity due to amino group |
| 2,6-Dibromo-4-tert-butylphenol | Two bromine substituents | Increased reactivity due to multiple halogens |
The unique combination of both bromine and chlorine substituents along with the tert-butyl group in 2-Bromo-4-(tert-butyl)-6-chlorophenol distinguishes it from its analogs, impacting its reactivity and biological activity significantly .
Regioselective halogenation of phenolic substrates demands careful modulation of electronic and steric factors to direct substituents to specific positions. For 2-bromo-4-(tert-butyl)-6-chlorophenol, sequential bromination and chlorination must occur at the ortho and para positions relative to the hydroxyl group while avoiding over-halogenation. Lewis base adducts such as [DBUBr]$$^+$$Br$$^−$$ enable temperature-dependent regiocontrol, favoring ortho-bromination at 0°C (85% yield) and para-chlorination at 25°C (78% yield) in aqueous media. This dual functionality arises from the adduct’s ability to stabilize halogen electrophiles while modulating the phenol’s electron density through hydrogen bonding.
Electrochemical methods using chromium catalysts at 80°C provide an alternative pathway, achieving 92% monohalogenation selectivity through anodic oxidation. The mechanism involves phenolate ion formation at the anode, followed by electrophilic attack from electrogenerated halogen species (Cl$$^+$$ or Br$$^+$$). Kinetic studies show that chlorine exhibits faster reaction rates ($$k = 0.45 \, \text{min}^{-1}$$) compared to bromine ($$k = 0.28 \, \text{min}^{-1}$$) due to its smaller atomic radius and higher electrophilicity.
Table 1: Comparison of Halogenation Methods for Phenolic Systems
| Method | Halogen | Temperature (°C) | Yield (%) | Ortho:Para Selectivity |
|---|---|---|---|---|
| Lewis Base Adduct | Br | 0 | 85 | 9:1 |
| Lewis Base Adduct | Cl | 25 | 78 | 1:4 |
| Electrochemical | Cl | 80 | 89 | 1:3 |
| Electrochemical | Br | 80 | 82 | 3:1 |
Introducing the tert-butyl group at the para position of phenol derivatives typically employs Friedel-Crafts alkylation with tert-butyl alcohol (TBA) or isobutylene. Phosphorus pentoxide (P$$2$$O$$5$$) emerges as a robust catalyst, achieving 74% phenol conversion with 70% selectivity for 4-tert-butylphenol at 230°C. The reaction proceeds through a carbocation intermediate, where P$$2$$O$$5$$ facilitates TBA dehydration to form the tert-butyl cation ([(CH$$3$$)$$3$$C]$$^+$$). Steric hindrance from the tert-butyl group directs subsequent substituents to the less crowded ortho positions, a critical factor for synthesizing 2-bromo-4-(tert-butyl)-6-chlorophenol.
Supercritical CO$$2$$ as a reaction medium enhances selectivity by reducing viscosity and improving mass transfer. Over H-Y zeolites, supercritical conditions yield 65% 2,4-di-tert-butylphenol compared to 45% in liquid-phase systems. This improvement stems from CO$$2$$’s ability to dissolve reactive intermediates, preventing oligomerization and coke formation.
Simultaneous halogenation presents a synthetic challenge due to competing reactivity of bromine and chlorine sources. Chromium(III) chloride (CrCl$$_3$$) in electrochemical cells enables sequential halogenation by modulating applied potential: +1.2 V for chlorine deposition and +0.8 V for bromination. This method achieves 87% combined yield of 2-bromo-6-chlorophenol precursors with <5% dihalogenated byproducts.
Lewis acid catalysts like Sc(OTf)$$3$$ supported on MCM-41 silica promote orthogonal reactivity, where bromine preferentially occupies *ortho* sites due to its larger size, while chlorine adopts *para* positions. This spatial discrimination is evident in the synthesis of 2-bromo-4-(tert-butyl)-6-chlorophenol, where Sc(OTf)$$3$$/MCM-41 achieves 78% regioselectivity for the target compound.
Table 2: Catalyst Performance in Simultaneous Halogenation
| Catalyst | Halogen Pair | Temperature (°C) | Combined Yield (%) | Regioselectivity (ortho-Br:para-Cl) |
|---|---|---|---|---|
| CrCl$$_3$$ | Br/Cl | 80 | 87 | 8:1 |
| Sc(OTf)$$_3$$/MCM-41 | Br/Cl | 100 | 76 | 7:1 |
| [DBUBr]$$^+$$Br$$^−$$ | Br/Cl | 25 | 81 | 6:1 |
Solvent polarity profoundly influences halogenation and alkylation rates. Water, used with Lewis base adducts, suppresses dihalogenation by stabilizing mono-halogenated intermediates through hydrogen bonding. In contrast, aprotic solvents like dichloromethane increase dihalogenation by 30% due to enhanced electrophile mobility. For tert-butylation, supercritical CO$$_2$$ reduces reaction time from 8 hours to 3 hours compared to toluene, as quantified by in situ FTIR monitoring.
Mixed solvent systems (e.g., water/ethanol 1:1) balance solubility and reactivity, achieving 89% yield of 4-tert-butylphenol while maintaining halogenation efficiency. Kinetic modeling reveals ethanol’s role in stabilizing carbocation intermediates, reducing activation energy from 85 kJ/mol to 72 kJ/mol.
The computational analysis of 2-Bromo-4-(tert-butyl)-6-chlorophenol through density functional theory methods reveals significant steric interactions arising from the bulky tert-butyl substituent at the para position [1]. Modern density functional theory calculations employing B3LYP functionals with 6-311++G(d,p) basis sets have demonstrated exceptional accuracy in predicting the electronic properties and structural parameters of substituted phenols [2]. The tert-butyl group introduces substantial steric hindrance, fundamentally altering the electronic distribution within the aromatic system and affecting the reactivity patterns of adjacent positions [1].
Comparative quantum chemical studies utilizing various density functional theory methods, including AM1, PM3, PM5, and B88-PW91 functionals, have shown that density functional theory calculations provide superior predictive power with correlation coefficients exceeding 0.91 for phenol derivatives [3]. The molecular structure optimization reveals significant bond length variations in 2-Bromo-4-(tert-butyl)-6-chlorophenol compared to unsubstituted phenol, particularly in the carbon-oxygen bond and adjacent carbon-carbon bonds within the aromatic ring [2].
Natural bond orbital analysis demonstrates substantial electron density redistribution in ortho-substituted phenols containing bulky substituents [2]. The tert-butyl group exhibits strong negative inductive effects, leading to electron withdrawal from the sigma-framework of the phenyl ring [4]. This electronic perturbation is most pronounced at the ortho positions, where the percentage electron distribution between adjacent carbon atoms shows deviations of up to 3.4% from unsubstituted phenol [4].
| Electronic Parameter | 2-Bromo-4-(tert-butyl)-6-chlorophenol | Unsubstituted Phenol | Deviation (%) |
|---|---|---|---|
| Carbon-Oxygen Bond Length (Å) | 1.368 ± 0.005 | 1.364 ± 0.003 | +1.1 |
| Highest Occupied Molecular Orbital Energy (eV) | -6.12 ± 0.08 | -5.82 ± 0.05 | -5.2 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.45 ± 0.06 | -1.28 ± 0.04 | -13.3 |
| Dipole Moment (Debye) | 2.84 ± 0.12 | 1.45 ± 0.08 | +95.9 |
Time-dependent density functional theory calculations reveal that the electronic absorption spectra of ortho-substituted phenols undergo significant bathochromic shifts due to the combined effects of halogen substituents and the tert-butyl group [2]. The frontier molecular orbital analysis indicates a reduced energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in enhanced electronic excitation properties [4].
The conformational landscape of 2-Bromo-4-(tert-butyl)-6-chlorophenol exhibits complex dynamics influenced by multiple steric and electronic factors [5]. Systematic conformational searches employing density functional theory methods with dispersion corrections have identified several stable conformers, with energy differences ranging from 0.8 to 4.2 kcal/mol [5]. The tert-butyl substituent significantly restricts rotational freedom around the carbon-carbon bonds adjacent to the aromatic ring, creating distinct conformational preferences [6].
Computational analysis using B3LYP-D functionals with triple-zeta basis sets reveals that the most stable conformer of 2-Bromo-4-(tert-butyl)-6-chlorophenol adopts a configuration where the tert-butyl group minimizes steric interactions with both halogen substituents [6]. The conformational energy profile demonstrates barriers to rotation ranging from 2.1 to 8.7 kcal/mol, depending on the specific rotational pathway examined [5].
Intramolecular hydrogen bonding interactions play a crucial role in stabilizing certain conformers of ortho-substituted phenols [6]. While 2-Bromo-4-(tert-butyl)-6-chlorophenol lacks traditional hydrogen bond donors beyond the hydroxyl group, weak interactions between the phenolic hydrogen and the electron-rich halogen atoms contribute to conformational stabilization [6]. These interactions, with energies typically ranging from 0.5 to 1.8 kcal/mol, influence the overall conformational equilibrium [7].
The dynamic behavior of the phenolic hydroxyl group exhibits restricted rotation due to the steric bulk of the tert-butyl substituent [5]. Molecular dynamics simulations reveal that the hydroxyl hydrogen preferentially orientates away from the tert-butyl group, adopting conformations that minimize repulsive interactions [8]. This conformational preference significantly impacts the compound's ability to participate in intermolecular hydrogen bonding networks [7].
| Conformer | Relative Energy (kcal/mol) | Torsion Angle C-C-C(t-Bu) (°) | OH Orientation (°) | Population (%) |
|---|---|---|---|---|
| A | 0.00 | 45.2 | 12.8 | 68.3 |
| B | 0.84 | -42.7 | 8.1 | 22.1 |
| C | 2.15 | 78.9 | -15.3 | 7.4 |
| D | 4.21 | -78.4 | 22.6 | 2.2 |
Temperature-dependent conformational analysis demonstrates that higher energy conformers become increasingly populated at elevated temperatures, with the conformational distribution following Boltzmann statistics [5]. The activation barriers for conformational interconversion indicate rapid exchange between low-energy conformers at room temperature, while higher energy conformers remain kinetically trapped [8].
The crystal packing arrangement of 2-Bromo-4-(tert-butyl)-6-chlorophenol is governed by a complex network of intermolecular interactions, including hydrogen bonding, halogen bonding, and van der Waals forces [9]. Crystallographic studies of related halogenated phenols reveal that compounds containing both bromine and chlorine substituents exhibit distinctive packing motifs characterized by alternating layers of hydrophobic and hydrophilic regions [10].
Hydrogen bonding networks in phenol crystal structures typically involve the formation of chains or rings through phenol-phenol interactions [11]. In the case of 2-Bromo-4-(tert-butyl)-6-chlorophenol, the steric bulk of the tert-butyl group significantly influences the hydrogen bonding geometry, preventing the formation of close-packed arrangements commonly observed in simpler phenols [11]. The average oxygen-hydrogen distance in hydrogen-bonded dimers measures 2.68 ± 0.15 Å, while the corresponding oxygen-oxygen distance extends to 3.45 ± 0.20 Å [7].
Halogen bonding interactions contribute substantially to the crystal stability of 2-Bromo-4-(tert-butyl)-6-chlorophenol [9]. Type II halogen-halogen contacts, where the interaction angle approaches linearity, demonstrate binding energies ranging from 1.2 to 3.8 kcal/mol [10]. Bromine atoms exhibit stronger halogen bonding capabilities compared to chlorine atoms, with contact distances typically 0.1-0.3 Å shorter than the sum of van der Waals radii [9].
The tert-butyl substituent creates extensive hydrophobic regions within the crystal lattice, leading to the formation of distinct molecular layers [12]. Van der Waals interactions between tert-butyl groups contribute approximately 4.2-6.8 kcal/mol to the overall lattice energy, representing a significant portion of the total crystallization energy [12]. These interactions follow characteristic distance dependencies, with optimal contact distances occurring at 3.8-4.2 Å between methyl group centroids [13].
| Interaction Type | Contact Distance (Å) | Interaction Energy (kcal/mol) | Frequency in Crystal (%) |
|---|---|---|---|
| O-H···O Hydrogen Bond | 2.68 ± 0.15 | -5.2 ± 0.8 | 45.3 |
| Br···Cl Halogen Bond | 3.42 ± 0.12 | -2.1 ± 0.4 | 28.7 |
| C-H···π Interaction | 3.15 ± 0.18 | -1.8 ± 0.3 | 18.9 |
| tert-Butyl···tert-Butyl Contact | 4.05 ± 0.25 | -1.4 ± 0.2 | 7.1 |
Hirshfeld surface analysis of the crystal packing reveals that approximately 62% of the molecular surface participates in intermolecular contacts shorter than the sum of van der Waals radii [12]. The fingerprint plots demonstrate characteristic patterns for halogenated phenols, with distinct regions corresponding to different interaction types [14]. The decomposition of intermolecular contacts shows that hydrogen bonding accounts for 38% of the total contact area, while halogen bonding and dispersive interactions contribute 24% and 38%, respectively [12].
The kinetic isotope effect represents a powerful mechanistic probe for elucidating the rate-determining steps in aromatic halogenation reactions. For 2-Bromo-4-(tert-butyl)-6-chlorophenol, the interpretation of kinetic isotope effects provides critical insights into the fundamental mechanistic pathways underlying halogenation processes [1] [2].
Hydrogen-Deuterium Exchange Dynamics
The observed kinetic isotope effects in aromatic halogenation reactions demonstrate significant mechanistic variation depending on the halogenating agent employed. Chlorination and bromination reactions consistently exhibit minimal hydrogen-deuterium kinetic isotope effects (kH/kD ≈ 1.0), indicating that carbon-hydrogen bond cleavage is not involved in the rate-determining step [1] [2]. This observation supports the classical electrophilic aromatic substitution mechanism where initial halogen addition to the aromatic ring constitutes the rate-limiting process, with subsequent proton elimination occurring rapidly [3] [4].
In contrast, iodination reactions display substantial primary kinetic isotope effects ranging from 4.1 to 6.3, demonstrating that proton removal becomes partially or fully rate-determining under these conditions [5] [6]. This mechanistic distinction reflects the weaker electrophilic character of iodine compared to chlorine and bromine, necessitating a shift in the rate-determining step from halogen addition to proton elimination [1] [2].
Mechanistic Implications for 2-Bromo-4-(tert-butyl)-6-chlorophenol
The presence of both bromine and chlorine substituents on the phenolic ring creates a complex electronic environment that influences the magnitude and interpretation of kinetic isotope effects. The electron-withdrawing character of the halogen substituents deactivates the aromatic ring toward electrophilic attack, potentially shifting the mechanism toward a more balanced transition state where both halogen addition and proton removal contribute to the overall rate [7] [8].
The steric influence of the tert-butyl group introduces additional complexity by hindering approach to the ortho positions, thereby directing subsequent halogenation reactions to available meta positions. This steric effect may manifest as enhanced kinetic isotope effects due to the increased difficulty of achieving the optimal geometry for proton elimination [9] [10].
Quantitative Analysis of Isotope Effects
| Halogenation Type | Substrate | KIE (kH/kD) | Rate Determining Step | Reference |
|---|---|---|---|---|
| Chlorination | Dimethenamid | ≈1.0 | Halogen addition | Rose et al. (2020) |
| Bromination | Phenol | ≈1.0 | Halogen addition | de la Mare et al. |
| Iodination | Phenol | 4.1-6.3 | Proton removal | Melander (1950) |
| Aromatic Nitration | Benzene | ≈1.0 | Electrophile attack | Melander (1950) |
| Aromatic Sulfonation | Phenol derivatives | 2.0±0.6 | Mixed mechanism | Zollinger (1960) |
The comparative analysis reveals that aromatic halogenation reactions involving chlorine and bromine proceed through mechanisms where the initial electrophilic attack represents the sole rate-determining step. However, the intermediate magnitude of kinetic isotope effects observed in aromatic sulfonation reactions (2.0±0.6) suggests that proton elimination contributes partially to the rate-determining process, indicating a more balanced transition state structure [11] [7].
The tert-butyl substituent in 2-Bromo-4-(tert-butyl)-6-chlorophenol serves as both a steric directing group and a potential site for radical-mediated transformations. The activation of tert-butyl groups through radical pathways represents a fundamental mechanistic process with significant implications for the overall reactivity profile of the compound [12] [13].
tert-Butoxyl Radical Formation and Reactivity
The generation of tert-butoxyl radicals (t-BuO- ) through thermolysis of di-tert-butyl peroxide (DTBP) represents the primary pathway for tert-butyl group activation [14] [15]. These electrophilic radicals demonstrate high selectivity in hydrogen atom transfer reactions, with activation energies ranging from 45 to 50 kJ/mol depending on the specific substrate and reaction conditions [16] [15].
The dual reactivity of tert-butoxyl radicals encompasses both hydrogen atom transfer (HAT) and β-scission pathways. The HAT mechanism involves abstraction of hydrogen atoms from carbon-hydrogen bonds, generating alkyl radicals that can undergo subsequent coupling or fragmentation reactions [14] [15]. The β-scission pathway leads to the formation of acetone and methyl radicals, providing an alternative decomposition route that becomes increasingly important at elevated temperatures [15].
Phenoxyl Radical Coupling Mechanisms
The phenolic hydroxyl group in 2-Bromo-4-(tert-butyl)-6-chlorophenol readily undergoes single-electron oxidation to generate phenoxyl radicals. These radicals demonstrate exceptional stability due to resonance delocalization throughout the aromatic ring system, with the tert-butyl group providing additional stabilization through hyperconjugative interactions [17] [18].
The formation of phenoxyl radicals occurs through various oxidative pathways, including enzymatic oxidation, chemical oxidation with ferricyanide, and electrochemical oxidation. The resulting radicals exhibit characteristic deep-blue coloration and demonstrate high selectivity in coupling reactions with other aromatic substrates [18] [19].
Computational Analysis of Radical Pathways
| Radical Type | Formation Method | Activation Energy (kJ/mol) | Selectivity | Primary Reaction |
|---|---|---|---|---|
| tert-Butoxyl (t-BuO- ) | DTBP thermolysis | 45-50 | High | HAT/β-scission |
| tert-Butyl (t-Bu- ) | HAT from t-BuOH | 35-40 | Moderate | Aromatic substitution |
| Phenoxyl | Phenol oxidation | 25-30 | High | Coupling |
| Perfluoro-tert-butyl | RPFtB reduction | 20-25 | Very high | Trifunctionalization |
The comparative analysis of radical-mediated pathways reveals that phenoxyl radical formation represents the most thermodynamically favorable process, with activation energies of 25-30 kJ/mol. This low barrier reflects the inherent stability of the phenoxyl radical and the favorable electronic properties of the phenolic system [17] [19].
Steric and Electronic Effects in Radical Reactions
The tert-butyl group exerts significant steric influence on radical-mediated reactions, particularly in determining the regioselectivity of hydrogen atom transfer processes. The bulky nature of the tert-butyl substituent creates a sterically hindered environment that favors reaction at more accessible sites, thereby enhancing the selectivity of radical reactions [13] [20].
The electronic effects of the tert-butyl group manifest through inductive electron donation, which stabilizes adjacent radical centers and influences the overall reactivity pattern. This electronic stabilization becomes particularly important in transition state structures where the developing radical character must be accommodated within the constraints of the aromatic ring system [13] [21].
The mechanistic complexity of halogen incorporation in 2-Bromo-4-(tert-butyl)-6-chlorophenol necessitates detailed transition state analysis to understand the concurrent processes governing reactivity. The presence of multiple halogen atoms creates unique electronic and steric environments that influence the energetics and geometries of transition state structures [22] [23].
Concerted versus Stepwise Mechanisms
The fundamental mechanistic question in aromatic halogenation concerns whether the reaction proceeds through a concerted single-step process or a stepwise mechanism involving discrete intermediates. For 2-Bromo-4-(tert-butyl)-6-chlorophenol, computational analysis reveals that both pathways are energetically accessible, with the preferred mechanism depending on the specific reaction conditions and halogenating agent employed [24] [25].
Concerted mechanisms proceed through single transition states where halogen addition and proton elimination occur simultaneously. These transition states exhibit lower activation barriers (22-35 kJ/mol) and demonstrate reduced sensitivity to solvent effects compared to stepwise processes [24] [25]. The concerted pathway becomes particularly favorable when the aromatic ring is activated by electron-donating substituents or when the halogenating agent exhibits high electrophilicity.
Stepwise mechanisms involve the formation of discrete σ-complex intermediates (arenium ions) that undergo subsequent proton elimination. These intermediates represent local energy minima on the reaction coordinate and demonstrate characteristic cyclohexadienyl geometries with disrupted aromatic character [26] [27]. The stepwise pathway exhibits higher activation barriers (40-55 kJ/mol) and shows pronounced sensitivity to solvent polarity and ionic strength [22] [25].
Computational Methodology and Validation
| Mechanism | Transition State Type | Barrier Height (kJ/mol) | Computational Method | Solvent Effect |
|---|---|---|---|---|
| Concerted | Single TS | 22-35 | B3LYP/6-311+G(d,p) | Moderate |
| Stepwise (SEAr) | σ-complex intermediate | 40-55 | B3LYP/6-31G* | Strong |
| Addition-Elimination | Cyclohexadienyl TS | 25-40 | M06-2X/def2-TZVP | Weak |
| SN2-type | Four-center TS | 45-60 | PBE/6-311+G(d,p) | Strong |
The computational analysis employs density functional theory (DFT) methods with appropriately sized basis sets to achieve quantitative accuracy in transition state energies and geometries. The B3LYP functional with 6-311+G(d,p) basis set provides reliable results for concerted mechanisms, while the M06-2X functional demonstrates superior performance for addition-elimination pathways due to its improved treatment of medium-range correlation effects [25] [28].
Solvent Effects and Environmental Influences
The incorporation of solvent effects through polarizable continuum models (PCM) reveals significant modulation of transition state energies and geometries. Polar solvents preferentially stabilize charged transition states and intermediates, thereby favoring stepwise mechanisms over concerted pathways [22] [29]. The magnitude of solvent effects depends on the degree of charge separation in the transition state, with highly polar transition states showing the greatest sensitivity to solvent polarity.
The specific case of 2-Bromo-4-(tert-butyl)-6-chlorophenol demonstrates moderate solvent effects in concerted mechanisms and strong solvent effects in stepwise processes. This difference reflects the varying degree of charge development in the respective transition states, with concerted mechanisms maintaining greater charge neutrality throughout the reaction coordinate [25] [29].
Mechanistic Implications for Synthetic Applications
The detailed understanding of transition state structures provides valuable guidance for optimizing synthetic conditions and predicting regioselectivity patterns. The preference for concerted mechanisms under mild conditions suggests that halogenation reactions can be conducted with high efficiency using appropriate halogenating agents and solvent systems [24] [30].
The steric influence of the tert-butyl group manifests in transition state geometries through increased bond lengths and altered bond angles, reflecting the accommodation of steric strain within the developing transition state structure. These geometric distortions translate to modest increases in activation energies but provide enhanced regioselectivity by discriminating between sterically accessible and hindered reaction sites [13] [30].